molecular formula C8H12N2O3 B1328018 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid CAS No. 947013-67-4

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid

Cat. No.: B1328018
CAS No.: 947013-67-4
M. Wt: 184.19 g/mol
InChI Key: FWPKNMGXOWKKGU-UHFFFAOYSA-N
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Description

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid is a heterocyclic compound containing an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid
  • 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid is unique due to its specific substitution pattern and the presence of the propionic acid moiety. This structural feature imparts distinct chemical and biological properties compared to other oxadiazole derivatives .

Properties

IUPAC Name

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)8-9-6(13-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKNMGXOWKKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-67-4
Record name 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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